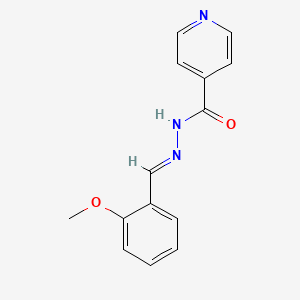methyl}phenol](/img/structure/B11686434.png)
4-{[(4-Bromophenyl)amino](2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(4-Bromophenyl)aminomethyl}phenol is an organic compound with the molecular formula C₁₆H₁₇BrNO₄P This compound is characterized by the presence of a bromophenyl group, an amino group, and a dioxaphosphinan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(4-Bromophenyl)aminomethyl}phenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: This step involves the bromination of phenylamine to form 4-bromophenylamine.
Formation of the Dioxaphosphinan Ring: The dioxaphosphinan ring is synthesized through a reaction involving phosphorus oxychloride and a diol.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the dioxaphosphinan ring under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{(4-Bromophenyl)aminomethyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-{(4-Bromophenyl)aminomethyl}phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{(4-Bromophenyl)aminomethyl}phenol involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The dioxaphosphinan ring may play a role in stabilizing the compound and enhancing its binding affinity to the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antimicrobial and anticancer properties.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Used in organic synthesis and catalysis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Utilized in the synthesis of advanced materials.
Uniqueness
4-{(4-Bromophenyl)aminomethyl}phenol is unique due to its combination of a bromophenyl group and a dioxaphosphinan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C16H17BrNO4P |
|---|---|
Molekulargewicht |
398.19 g/mol |
IUPAC-Name |
4-[(4-bromoanilino)-(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]phenol |
InChI |
InChI=1S/C16H17BrNO4P/c17-13-4-6-14(7-5-13)18-16(12-2-8-15(19)9-3-12)23(20)21-10-1-11-22-23/h2-9,16,18-19H,1,10-11H2 |
InChI-Schlüssel |
FFMJOCZXAWBDCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(=O)(OC1)C(C2=CC=C(C=C2)O)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Bromophenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11686370.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide](/img/structure/B11686381.png)
![(5Z)-3-cyclohexyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11686388.png)
![2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B11686392.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B11686394.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11686396.png)
![Ethyl 4-(biphenyl-4-yl)-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11686402.png)
![6-methyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11686407.png)
![9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11686415.png)
![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686421.png)

![(5Z)-5-({5-Chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11686428.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11686441.png)
